molecular formula C7H6F3NO3 B14619973 Trifluoroacetic acid--1-oxo-1lambda~5~-pyridine (1/1) CAS No. 58851-55-1

Trifluoroacetic acid--1-oxo-1lambda~5~-pyridine (1/1)

Cat. No.: B14619973
CAS No.: 58851-55-1
M. Wt: 209.12 g/mol
InChI Key: IKPRVRINEQVWLY-UHFFFAOYSA-N
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Description

Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is a chemical compound that combines the properties of trifluoroacetic acid and a pyridine derivative. Trifluoroacetic acid is known for its strong acidity and is widely used in organic chemistry. The pyridine derivative in this compound adds unique characteristics that make it valuable for various applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) exerts its effects involves its strong acidity and the electron-withdrawing properties of the trifluoromethyl group. These characteristics enhance the compound’s reactivity and stability. The pyridine ring can interact with various molecular targets, influencing pathways involved in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: Known for its strong acidity and used in organic synthesis.

    Pyridine: A basic heterocyclic compound used as a solvent and reagent in organic chemistry.

    Trifluoroethanol: A fluorinated alcohol with unique solvent properties.

Uniqueness

Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is unique due to the combination of trifluoroacetic acid’s strong acidity and the versatile reactivity of the pyridine ring. This dual functionality makes it valuable for a wide range of applications in scientific research and industry.

Properties

CAS No.

58851-55-1

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H5NO.C2HF3O2/c7-6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

IKPRVRINEQVWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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